molecular formula C14H21N3O3 B153352 Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate CAS No. 412293-91-5

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Cat. No. B153352
Key on ui cas rn: 412293-91-5
M. Wt: 279.33 g/mol
InChI Key: PVRXZBXZDBAHGQ-UHFFFAOYSA-N
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Patent
US07160877B2

Procedure details

60% Sodium hydride (0.232 g) was gradually added to a tetrahydrofuran (4.5 ml) solution containing 1-tert-butoxycarbonyl-4-hydroxypiperidine (0.900 g) and 2-chloropyrimidine (0.666 g), and 2 hours later, dimethyl sulfoxide (1.0 ml) was added thereto, and the mixture was stirred at room temperature for 1 day to undergo reaction, thereby obtaining 1-tert-butoxycarbonyl-4-(2-pyrimidinyloxy)piperidine. This compound was acid-treated with hydrochloric acid to obtain 4-(2-pyrimidinyloxy)piperidine•hydrochloride.
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.666 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OC(N1CCC(O)CC1)=O)(C)(C)C.[Cl:17]C1N=CC=CN=1.C(OC([N:31]1[CH2:36][CH2:35][CH:34]([O:37][C:38]2[N:43]=[CH:42][CH:41]=[CH:40][N:39]=2)[CH2:33][CH2:32]1)=O)(C)(C)C.Cl>CS(C)=O.O1CCCC1>[N:39]1[CH:40]=[CH:41][CH:42]=[N:43][C:38]=1[O:37][CH:34]1[CH2:35][CH2:36][NH:31][CH2:32][CH2:33]1.[ClH:17] |f:0.1,8.9|

Inputs

Step One
Name
Quantity
0.232 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
0.666 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=CC=N1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
N1=C(N=CC=C1)OC1CCNCC1.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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